molecular formula C11H20N4 B13404972 2-methyl-N4,N4-dipropylpyrimidine-4,6-diamine

2-methyl-N4,N4-dipropylpyrimidine-4,6-diamine

Cat. No.: B13404972
M. Wt: 208.30 g/mol
InChI Key: DGAMHRVOSQQXLI-UHFFFAOYSA-N
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Description

2-methyl-N4,N4-dipropylpyrimidine-4,6-diamine is a pyrimidine derivative with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methyl and dipropylamine groups. Its chemical properties make it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N4,N4-dipropylpyrimidine-4,6-diamine typically involves the reaction of pyrimidine derivatives with appropriate alkylating agents. One common method involves the alkylation of 2-methylpyrimidine-4,6-diamine with dipropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N4,N4-dipropylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

2-methyl-N4,N4-dipropylpyrimidine-4,6-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N4,N4-dipropylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N4,N4-dipropylpyrimidine-4,6-diamine: Similar structure but lacks the methyl group.

    N4-(2,2-dimethylpropyl)pyrimidine-4,6-diamine: Another derivative with different alkyl substitutions.

Uniqueness

2-methyl-N4,N4-dipropylpyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

2-methyl-4-N,4-N-dipropylpyrimidine-4,6-diamine

InChI

InChI=1S/C11H20N4/c1-4-6-15(7-5-2)11-8-10(12)13-9(3)14-11/h8H,4-7H2,1-3H3,(H2,12,13,14)

InChI Key

DGAMHRVOSQQXLI-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC(=NC(=C1)N)C

Origin of Product

United States

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